molecular formula C18H17BrN2O4S2 B2488781 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-91-0

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2488781
CAS No.: 864976-91-0
M. Wt: 469.37
InChI Key: LGZHLDDCVQUDMA-ZZEZOPTASA-N
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Description

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a bromine atom, and a methanesulfonyl group

Properties

IUPAC Name

2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S2/c1-25-10-9-21-15-8-7-12(27(2,23)24)11-16(15)26-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZHLDDCVQUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the bromine atom, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the methanesulfonyl and methoxyethyl groups.

    2-bromo-N-(3-methoxyphenyl)benzamide: Contains a methoxy group on the phenyl ring instead of the benzothiazole ring.

Uniqueness

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl group, in particular, can enhance its solubility and interaction with biological targets.

Biological Activity

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound known for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a bromine atom and a methanesulfonyl group, contributing to its unique reactivity and biological properties. The structural formula can be summarized as follows:

Component Description
IUPAC Name 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS Number 864976-91-0
Molecular Formula C18H17BrN2O4S2
Molecular Weight 421.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and modulating cellular pathways.

Potential Targets:

  • Enzymes: The compound may inhibit kinases or phosphatases involved in cancer cell proliferation.
  • Receptors: It might engage with G-protein coupled receptors (GPCRs) affecting signaling pathways related to inflammation or cancer.

Biological Activity

Research indicates that compounds similar to 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown:

  • In vitro Antitumor Activity:
    • Compounds in this class demonstrate nanomolar activity against various cancer cell lines including breast, ovarian, and lung cancers .
    • A study highlighted that modifications in the benzothiazole structure significantly influenced the potency against different cancer types.
  • Selectivity Profile:
    • These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Case Studies

Several studies have investigated the biological effects of benzothiazole derivatives:

  • Study on Antitumor Efficacy:
    • A lead compound from the benzothiazole series demonstrated potent antitumor effects in vivo, leading to further exploration of structural modifications to enhance efficacy .
  • Mechanistic Insights:
    • Research has indicated that certain benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis

To better understand the uniqueness of 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, it is helpful to compare it with similar compounds:

Compound Key Features Biological Activity
2-bromo-N-methylbenzamideLacks methanesulfonyl groupModerate antitumor activity
5-bromo-N-(3-methoxyphenyl)benzamideContains methoxy group on phenyl ringEnhanced selectivity against certain cancers

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